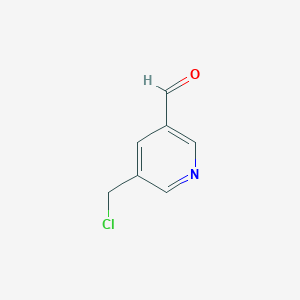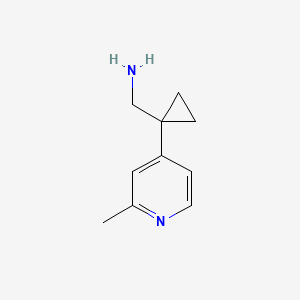
methanamine;N-(2H-tetrazol-5-yl)nitramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanamine;N-(2H-tetrazol-5-yl)nitramide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields This compound features a tetrazole ring, which is known for its high nitrogen content and energetic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanamine;N-(2H-tetrazol-5-yl)nitramide typically involves the reaction of α-amino nitrile with sodium azide and zinc chloride in the presence of isopropyl alcohol . This method allows for the formation of the tetrazole ring, which is a key feature of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the energetic nature of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methanamine;N-(2H-tetrazol-5-yl)nitramide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen-rich products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The tetrazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as hydrogen gas, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Methanamine;N-(2H-tetrazol-5-yl)nitramide has several scientific research applications:
Chemistry: It is used in the synthesis of nitrogen-rich compounds and as a precursor for other tetrazole derivatives.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly for its energetic properties.
Industry: Due to its high nitrogen content, it is being studied for use in energetic materials and propellants.
Mecanismo De Acción
The mechanism by which methanamine;N-(2H-tetrazol-5-yl)nitramide exerts its effects involves the interaction of its functional groups with various molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions, while the nitramide group can undergo redox reactions. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Another nitrogen-rich compound with similar energetic properties.
Di(1H-tetrazol-5-yl)methanone oxime: Known for its high nitrogen content and potential use in energetic materials.
5,5’-(hydrazonomethylene)bis(1H-tetrazole): A compound with similar structural features and applications in energetic materials.
Uniqueness
Methanamine;N-(2H-tetrazol-5-yl)nitramide is unique due to its combination of methanamine and nitramide groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring high energy density and controlled reactivity .
Propiedades
Número CAS |
920275-46-3 |
|---|---|
Fórmula molecular |
C2H7N7O2 |
Peso molecular |
161.12 g/mol |
Nombre IUPAC |
methanamine;N-(2H-tetrazol-5-yl)nitramide |
InChI |
InChI=1S/CH2N6O2.CH5N/c8-7(9)4-1-2-5-6-3-1;1-2/h(H2,2,3,4,5,6);2H2,1H3 |
Clave InChI |
HFBRCCRUWXXQMU-UHFFFAOYSA-N |
SMILES canónico |
CN.C1(=NNN=N1)N[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid](/img/structure/B12631564.png)
![[4-(4-methoxyphenyl)-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12631567.png)

![6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12631574.png)
![(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B12631579.png)
![tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane](/img/structure/B12631583.png)
![N'-[(tert-butoxy)carbonyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B12631584.png)
![1-Methyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12631586.png)
![5-Chloro-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B12631594.png)


![3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one](/img/structure/B12631608.png)

![3-{2-[(2,6-Dichlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12631617.png)
